N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an intriguing compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide generally involves the following steps:
Thiadiazole Formation: Starting with an appropriate thiadiazole precursor, often using 5-amino-1,3,4-thiadiazole-2-thiol, a series of reactions including ethylation forms the core ethylthio group.
Pyrazole Ring Formation: The intermediate is then reacted with a methoxy-1-methylpyrazole precursor, typically using cyclization techniques involving heat and catalysts.
Carboxamide Formation: The final step involves introducing the carboxamide group, often through acylation or amidation reactions under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound may employ large-scale reactors and automated systems to optimize yields and purity. Common methods include batch processing with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, leading to modifications primarily at the ethylthio group, potentially forming sulfoxides or sulfones.
Reduction: The thiadiazole and pyrazole rings provide multiple sites for reduction, often leading to hydrogenated derivatives.
Substitution: Both rings are susceptible to nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkyl halides, acids, and bases.
Major Products Formed
Sulfoxides and Sulfones: Resulting from oxidation.
Hydrogenated Derivatives: Resulting from reduction.
Substituted Derivatives: Various substituted versions depending on the reagents and conditions.
Scientific Research Applications
This compound has demonstrated significant versatility in research:
Chemistry: Utilized as a building block for synthesizing complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Applied in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors, disrupting their normal function.
Pathways Involved: Interference with metabolic or signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-phenyl-1H-pyrazole-4-carboxamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-1-methyl-1H-pyrazole-4-carboxamide
Unique Attributes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of ethylthio and methoxy groups, which enhance its reactivity and potential biological activity, distinguishing it from its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of ongoing research and application in various scientific fields. Its potential continues to be explored, promising new insights and innovations.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S2/c1-4-18-10-13-12-9(19-10)11-7(16)6-5-15(2)14-8(6)17-3/h5H,4H2,1-3H3,(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOZISBWRPKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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